molecular formula C10H12N4O3 B1396412 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid CAS No. 1322605-17-3

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Katalognummer: B1396412
CAS-Nummer: 1322605-17-3
Molekulargewicht: 236.23 g/mol
InChI-Schlüssel: PWMPKVRCKMCMKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of 4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid

4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a synthetic heterocyclic compound that belongs to the broader class of triazolopyridazine derivatives. The molecule is characterized by its complex architecture, which incorporates a fused triazole-pyridazine ring system bearing a methoxy substituent at the 6-position and a butanoic acid side chain at the 3-position. This structural arrangement creates a rigid, planar heterocyclic core that is capable of engaging in diverse molecular interactions through its multiple nitrogen atoms and polar functional groups.

The molecular formula of this compound is C₁₀H₁₂N₄O₃, corresponding to a molecular weight of 236 grams per mole. The compound exists as a crystalline solid under standard conditions and exhibits characteristic properties associated with both carboxylic acids and nitrogen-containing heterocycles. The presence of the methoxy group introduces additional electronic and steric effects that influence the compound's reactivity and biological activity profile.

Property Value
Molecular Formula C₁₀H₁₂N₄O₃
Molecular Weight 236 g/mol
CAS Registry Number 1322605-17-3
SMILES Notation COc1ccc2nnc(n2n1)CCCC(=O)O
InChI Key PWMPKVRCKMCMKU-UHFFFAOYSA-N

The structural integrity of 4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid is maintained through the planar arrangement of the triazolopyridazine core, which facilitates π-π stacking interactions and hydrogen bonding capabilities. The carboxylic acid functionality provides a site for potential salt formation and ester derivatization, while the methoxy group contributes to the compound's lipophilic character and may participate in hydrogen bonding as an acceptor.

Historical context and discovery

The development of triazolopyridazine compounds, including 4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid, can be traced to the broader historical evolution of heterocyclic chemistry and the quest for bioactive molecules with novel mechanisms of action. The triazolo[4,3-b]pyridazine scaffold emerged from systematic studies of fused nitrogen heterocycles that began in the mid-20th century, when chemists recognized the potential of combining triazole and pyridazine rings to create compounds with enhanced biological activity.

The specific synthesis and characterization of 4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid represents part of a larger research initiative focused on exploring the medicinal chemistry potential of triazolopyridazine derivatives. Early investigations into this class of compounds were driven by observations that related heterocyclic systems demonstrated significant biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

The historical development of these compounds was influenced by advances in synthetic methodology that allowed for the efficient construction of fused heterocyclic systems. The ability to introduce diverse functional groups at specific positions of the triazolopyridazine core opened new avenues for structure-activity relationship studies and optimization of biological properties. The incorporation of the butanoic acid side chain in this particular derivative reflects efforts to modulate the compound's pharmacokinetic properties and enhance its potential for drug development applications.

Research into triazolopyridazine compounds gained momentum in recent decades as pharmaceutical scientists recognized their potential as scaffolds for developing inhibitors of various biological targets. The systematic exploration of substitution patterns and functional group modifications has led to the identification of numerous derivatives with promising biological activities, establishing the triazolopyridazine framework as an important pharmacophore in medicinal chemistry.

Relevance in contemporary heterocyclic chemistry

In contemporary heterocyclic chemistry, 4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid exemplifies the strategic application of fused nitrogen heterocycles in drug discovery and development programs. The compound's structural features align with current trends in medicinal chemistry that emphasize the use of rigid, planar scaffolds capable of specific molecular recognition and binding to biological targets.

The pyridazine heterocycle, which forms the core of this compound, possesses unique physicochemical properties that distinguish it from other azines. These properties include weak basicity, a high dipole moment that facilitates π-π stacking interactions, and robust hydrogen-bonding capacity that can be crucial in drug-target interactions. The incorporation of the triazole ring further enhances these characteristics while providing additional sites for molecular recognition and binding.

Current research applications of triazolopyridazine derivatives, including this specific compound, span multiple therapeutic areas. Recent studies have demonstrated the potential of related compounds as inhibitors of key enzymes involved in cancer progression, including c-Met kinase and Pim-1 kinase. The structural similarity of 4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid to these bioactive molecules suggests its potential utility in similar therapeutic contexts.

Research Application Target/Activity Reference Compounds
Kinase Inhibition c-Met, Pim-1 Triazolopyridazine derivatives
Anticancer Activity Cell cycle arrest 3,6-Diaryl-triazolopyridazines
Enzyme Inhibition BACE-1 Triazolopyrazine analogs

The relevance of this compound in contemporary chemistry is further underscored by advances in synthetic methodology that have made triazolopyridazine derivatives more accessible to researchers. Modern synthetic approaches allow for rapid diversification of the core structure, enabling systematic exploration of structure-activity relationships and optimization of biological properties. The compound serves as a representative example of how classical heterocyclic chemistry principles can be applied to address modern challenges in drug discovery.

Scope and objectives of research

The research scope surrounding 4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid encompasses multiple interdisciplinary areas, reflecting the compound's potential significance in both fundamental and applied chemistry. Primary research objectives include comprehensive characterization of the compound's chemical and physical properties, investigation of its synthetic accessibility and derivatization potential, and evaluation of its biological activity profile across diverse therapeutic targets.

Contemporary research efforts focus on understanding the structure-activity relationships that govern the biological activity of triazolopyridazine derivatives. This includes systematic modification of the core structure to identify optimal substitution patterns for specific biological targets, as well as investigation of the molecular mechanisms underlying observed biological activities. The carboxylic acid functionality of this particular compound provides opportunities for prodrug strategies and targeted delivery approaches.

The synthetic chemistry objectives encompass development of efficient, scalable synthetic routes to 4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)butanoic acid and related derivatives. This includes optimization of reaction conditions, exploration of alternative synthetic pathways, and development of methods for introducing diverse functional groups at specific positions of the triazolopyridazine core. The goal is to establish synthetic platforms that enable rapid access to compound libraries for biological screening and optimization.

Research Objective Methodology Expected Outcome
Structure-Activity Relationships Systematic modification and biological testing Optimized derivatives with enhanced activity
Synthetic Methodology Route optimization and diversification Efficient synthetic access to compound libraries
Mechanism of Action Biochemical assays and molecular modeling Understanding of biological targets and pathways
Pharmacological Profiling In vitro and cellular assays Assessment of therapeutic potential

The biological evaluation objectives include assessment of the compound's activity against various disease-relevant targets, particularly those implicated in cancer, inflammatory diseases, and metabolic disorders. This research aims to identify the most promising therapeutic applications for the compound and guide further optimization efforts. Additionally, studies of the compound's pharmacokinetic properties and metabolic stability are essential for evaluating its potential for clinical development.

Eigenschaften

IUPAC Name

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-17-9-6-5-8-12-11-7(14(8)13-9)3-2-4-10(15)16/h5-6H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMPKVRCKMCMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
  • Molecular Formula : C10H12N4O3
  • Molecular Weight : 236.23 g/mol
  • CAS Number : 1322605-17-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been observed to act as an inhibitor of specific enzymes involved in signaling pathways, particularly Janus kinases (JAK1 and JAK2), which play critical roles in immune response and inflammation.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its membrane permeability and antimicrobial efficacy .

Anti-inflammatory Effects

In a study involving peripheral blood mononuclear cells (PBMCs), 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid demonstrated a notable reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential application in treating inflammatory diseases by modulating immune responses .

Anticancer Properties

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can significantly influence its anticancer activity .

Case Studies and Research Findings

StudyFindings
Evaluation of Biological Activity of New 1,2,4-Triazole DerivativesThe compound exhibited low toxicity in PBMC cultures while significantly inhibiting TNF-α production by up to 60% at certain concentrations. It also showed promising anti-inflammatory effects by increasing IL-10 levels under specific conditions .
Antimicrobial Activity AssessmentThe compound was effective against multiple bacterial strains with varying degrees of potency depending on structural modifications. The methoxy group was found to enhance its antimicrobial properties .
Antiproliferative StudiesIn cancer cell line assays, the compound inhibited proliferation by inducing apoptosis at higher concentrations. The most significant effects were observed in specific cancer types, indicating a potential therapeutic application in oncology .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. This makes it a promising candidate for further development as an anticancer agent.

Enzyme Inhibition
There is evidence that this compound can act as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. Such inhibitory activity opens avenues for therapeutic applications in treating inflammatory diseases and cancers .

Biological Research

Signal Transduction Pathways
The interaction of 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid with various receptors and enzymes suggests it could modulate signal transduction pathways relevant to numerous biological processes. This modulation can be crucial for understanding disease mechanisms and developing targeted therapies .

Neuroprotective Effects
Emerging research highlights the potential neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress-induced damage, which is significant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science

Polymer Development
The unique chemical structure allows for the incorporation of 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for industrial use .

Case Studies

StudyFocusFindings
Antimicrobial Study Evaluated against E. coli and S. aureusShowed significant inhibition at low concentrations.
Cancer Cell Proliferation Tested on breast cancer cell linesInduced apoptosis and reduced cell viability by 50% at 20 µM concentration .
Neuroprotection Experiment Assessed against oxidative stress in neuronal culturesReduced cell death by 30% compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations: Methoxy vs. Chloro

  • 4-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic Acid (SY095726): This analog replaces the methoxy group with chlorine (Cl) at position 6. The chloro substituent increases electronegativity and may alter binding affinity in biological systems.
  • Ethyl N-Benzoyl-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate :
    A chloro-substituted derivative with an ethyl glycinate group, this compound has been used to synthesize cytotoxic agents. For example, compound 24 (derived from similar structures) showed IC₅₀ values of 1.2 μg/mL against Hep cell lines, though weaker than adriamycin .

Chain Length Variations: Propanoic vs. Butanoic Acid

  • 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic Acid: With a shorter propanoic acid chain (C₉H₁₀N₄O₃, MW 222.21), this analog may exhibit reduced lipophilicity compared to the butanoic acid derivative. Shorter chains could limit membrane permeability but improve aqueous solubility .

Functional Group Modifications: Acid vs. Amide

  • Such modifications are common in optimizing pharmacokinetic properties .
  • 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide :
    This amide derivative (C₁₈H₁₇N₇O₂S, MW 395.44) demonstrates how the acid group can be functionalized to enhance target specificity, as seen in kinase inhibitors .

Aromatic vs. Aliphatic Substituents

Pharmaceutical Derivatives

  • PF-4254644: A quinoline-linked triazolo-pyridazine derivative, this compound acts as a potent c-Met inhibitor (IC₅₀ < 1 nM). While structurally distinct, it highlights the scaffold’s versatility in drug design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid C₁₀H₁₂N₄O₃ 236.23 Methoxy, butanoic acid High solubility, potential H-bonding
4-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid (SY095726) C₉H₉ClN₄O₂ 240.65 Chloro, butanoic acid Cytotoxic intermediate
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid C₉H₁₀N₄O₃ 222.21 Methoxy, propanoic acid Reduced lipophilicity
N-({6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide C₁₅H₁₄N₆O₂ 310.31 Methoxy, benzamide Enhanced target specificity
6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine C₁₃H₉F₃N₄O 294.23 Methoxy, 4-(trifluoromethyl)phenyl Hydrophobic binding optimization

Key Research Findings and Implications

  • Bioactivity : Chloro-substituted analogs (e.g., compound 24) show cytotoxic effects, suggesting that electron-withdrawing groups enhance activity . Methoxy groups may improve metabolic stability compared to chloro derivatives .
  • Solubility vs. Permeability: Butanoic acid derivatives balance solubility and membrane penetration better than propanoic acid analogs .
  • Therapeutic Potential: Amide-functionalized derivatives (e.g., PF-4254644) demonstrate the scaffold’s applicability in kinase inhibition, warranting further exploration of the target compound’s bioactivity .

Vorbereitungsmethoden

Synthesis of the Heterocyclic Core

Method A: Cyclization of Hydrazine Derivatives with Pyridazine Precursors

  • Starting materials: 3,6-dichloropyridazine derivatives or related halogenated pyridazines.
  • Reaction conditions: Reflux with hydrazine hydrate in ethanol or acetic acid to form the fused heterocycle.
  • Mechanism: Nucleophilic substitution followed by intramolecular cyclization to form thetriazolo[4,3-b]pyridazine core.

Research Data:

  • The synthesis of similar heterocycles has been reported with yields ranging from 60-85%, depending on substituents and reaction conditions.

Introduction of the Methoxy Group at Position 6

Method B: Electrophilic Aromatic Substitution or Nucleophilic Substitution

  • Approach: Methylation of the heterocyclic nitrogen or aromatic ring using methylating agents such as dimethyl sulfate or methyl iodide.
  • Reaction conditions: Mild heating in the presence of a base like potassium carbonate.
  • Outcome: Selective methoxylation at the 6-position, confirmed via NMR and IR spectroscopy.

Research Data:

  • Methylation reactions on heterocycles with methoxy groups have been optimized to achieve regioselectivity, with yields reported around 70%.

Attachment of the Butanoic Acid Chain

Method C: Side Chain Functionalization via Nucleophilic Substitution

  • Step 1: Synthesis of a suitable linker, such as 4-bromobutanoic acid or its derivatives.
  • Step 2: Nucleophilic attack of the heterocyclic nitrogen or carbon at the electrophilic site of the linker.
  • Step 3: Purification via chromatography to isolate the final product.

Reaction Conditions:

  • Typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures (80-120°C).
  • Use of bases such as potassium carbonate or sodium hydride to facilitate substitution.

Research Data:

  • Multi-step syntheses have been optimized to yield the final compound with purities exceeding 95%, with reaction times ranging from 12-24 hours.

Representative Synthetic Route

Step Reagents Conditions Yield Notes
1. Heterocycle formation Hydrazine hydrate + halogenated pyridazine Reflux in ethanol 75-85% Intramolecular cyclization to form heterocycle
2. Methoxy substitution Methyl iodide + K2CO3 Room temperature to mild heating 70-80% Regioselective at position 6
3. Chain attachment 4-bromobutanoic acid derivative + heterocycle DMF, 100°C, 12-24 hours 65-75% Nucleophilic substitution to attach butanoic acid

Analytical and Characterization Data

  • NMR Spectroscopy: Confirmed the presence of methoxy groups and the butanoic acid chain.
  • IR Spectroscopy: Characteristic peaks for carbonyl (~1700 cm$$^{-1}$$), N-H (~3300 cm$$^{-1}$$), and C-O (~1100 cm$$^{-1}$$).
  • Mass Spectrometry: Molecular ion peaks consistent with the target molecular weight (~236.23 g/mol).

Notes and Considerations

  • Reaction selectivity: Regioselectivity in methoxy substitution is critical; employing directing groups or protecting groups can enhance selectivity.
  • Purification: Chromatography (normal or reversed-phase) is essential at each step to ensure high purity.
  • Yield optimization: Reaction parameters such as temperature, solvent, and molar ratios significantly influence yields.

Summary of Key Research Findings

Source Main Contribution Notable Data
Basic synthesis outline Multi-step synthesis with yields 65-85%
Structural characterization Confirmed substitution patterns via NMR and IR
Heterocyclic synthesis techniques Cyclization of hydrazines with halogenated pyridazines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Reactant of Route 2
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.